

# In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid

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## Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**11-(Dansylamino)undecanoic acid** (DAUDA) is a fluorescent probe widely utilized in biochemical and biophysical research. This molecule is an analog of a long-chain fatty acid, featuring a dansyl group as a fluorescent reporter. Its utility lies in its ability to mimic natural fatty acids and bind to fatty acid-binding proteins (FABPs). Upon binding, the fluorescence properties of the dansyl group change significantly, providing a powerful tool for studying protein-ligand interactions. This guide provides a comprehensive overview of the core properties of **11-(dansylamino)undecanoic acid**, detailed experimental protocols for its application, and a visualization of the experimental workflow.

## Core Properties and Data

The fundamental physicochemical properties of **11-(dansylamino)undecanoic acid** are summarized in the table below. This information is crucial for the accurate preparation of solutions and for the design of robust experimental setups.

Property	Value
Molecular Weight	434.59 g/mol [1][2]
Alternate Molecular Weight	434.6 g/mol [3][4]
Molecular Formula	C <sub>23</sub> H <sub>34</sub> N <sub>2</sub> O <sub>4</sub> S[1][3][4]
CAS Number	73025-02-2[1][4]
Appearance	White crystalline solid or powder
Solubility	Soluble in DMSO and methanol
Fluorescence (in Methanol)	$\lambda_{\text{ex}}$ : 335 nm; $\lambda_{\text{em}}$ : 516 nm[2]

## Experimental Protocol: Fluorescence Displacement Assay for Fatty Acid Binding Proteins

A primary application of **11-(dansylamino)undecanoic acid** is in fluorescence displacement assays to determine the binding affinity of competitor ligands for fatty acid-binding proteins (FABPs). This method relies on the displacement of DAUDA from the FABP binding pocket by a competing, non-fluorescent ligand, leading to a decrease in fluorescence intensity.

### Materials

- **11-(dansylamino)undecanoic acid** (DAUDA)
- Purified Fatty Acid Binding Protein (FABP)
- Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
- Competitor Ligand(s)
- 96-well, black, flat-bottom microplates
- Fluorescence microplate reader

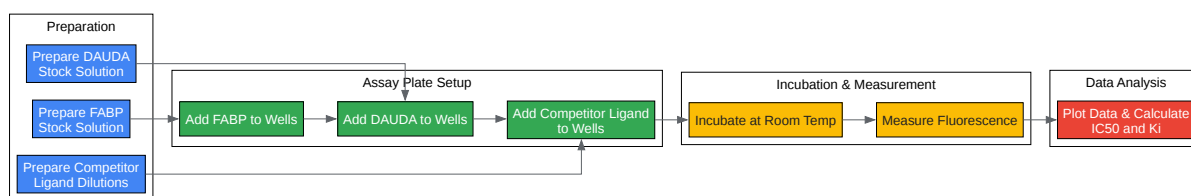
### Methodology

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of DAUDA in dimethyl sulfoxide (DMSO).
  - Prepare a stock solution of the purified FABP of known concentration in the assay buffer.
  - Prepare a series of dilutions of the competitor ligand in the assay buffer.
- Assay Setup:
  - In each well of the microplate, add a fixed concentration of FABP (e.g., 1  $\mu$ M).
  - Add DAUDA to each well to a final concentration that results in a significant fluorescence signal upon binding to the FABP (e.g., 1  $\mu$ M).
  - Add varying concentrations of the competitor ligand to the wells. Include control wells with no competitor ligand (maximum fluorescence) and wells with no FABP (background fluorescence).
  - Bring the final volume in each well to a constant value (e.g., 100  $\mu$ L) with the assay buffer.
- Incubation and Measurement:
  - Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
  - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DAUDA (e.g., excitation at ~340 nm and emission at ~520 nm).
- Data Analysis:
  - Subtract the background fluorescence from all measurements.
  - Plot the fluorescence intensity as a function of the competitor ligand concentration.
  - Fit the data to a suitable binding model (e.g., a one-site competition model) to determine the IC<sub>50</sub> value of the competitor ligand.

- The binding affinity ( $K_i$ ) of the competitor ligand can then be calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation, provided the binding affinity ( $K_d$ ) of DAUDA for the FABP is known.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the fluorescence displacement assay described above.



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Caption: Workflow for a fluorescence displacement assay using **11-(dansylamino)undecanoic acid**.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 11- 5-(Dimethylamino)-1-naphthalenesulfonylamino undecanoic acid BioReagent, fluorescence, = 98.0 TLC 73025-02-2 [sigmaaldrich.com]
- 3. 11-(Dansylamino)undecanoic acid | C<sub>23</sub>H<sub>34</sub>N<sub>2</sub>O<sub>4</sub>S | CID 122016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
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